molecular formula C8H6ClN3 B13664507 3-Chloroquinoxalin-5-amine

3-Chloroquinoxalin-5-amine

Cat. No.: B13664507
M. Wt: 179.60 g/mol
InChI Key: IFFMKOVSWNZVIG-UHFFFAOYSA-N
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Description

3-Chloroquinoxalin-5-amine is a halogenated quinoxaline derivative characterized by a chlorine substituent at position 3 and an amine group at position 5 on the bicyclic quinoxaline scaffold. Quinoxalines are heterocyclic compounds comprising two fused benzene and pyrazine rings, which confer unique electronic and steric properties.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

3-chloroquinoxalin-5-amine

InChI

InChI=1S/C8H6ClN3/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H,10H2

InChI Key

IFFMKOVSWNZVIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroquinoxalin-5-amine can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with aniline derivatives in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction parameters and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key cellular processes, leading to the desired therapeutic effects . Additionally, the compound can interact with DNA and RNA, affecting their replication and transcription .

Comparison with Similar Compounds

Key Inferred Properties:

  • Molecular Formula: Likely C₈H₆ClN₃ (based on analogs like 3-Chloroquinoxalin-6-amine ).
  • Molecular Weight: ~179.61 g/mol (similar to 3-Chloroquinoxalin-6-amine) .
  • Structural Features : The chlorine at position 3 and amine at position 5 create distinct electronic effects, influencing reactivity, solubility, and intermolecular interactions.

Quinoxaline derivatives are widely explored in medicinal chemistry for their antimicrobial, anticancer, and receptor-binding activities. The chlorine atom enhances lipophilicity and metabolic stability, while the amine group enables hydrogen bonding and derivatization .

Comparison with Similar Compounds

The following table compares 3-Chloroquinoxalin-5-amine with structurally related quinoxaline and heterocyclic analogs, focusing on substituent positions, physical properties, synthesis, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights References
This compound Cl (C3), NH₂ (C5) C₈H₆ClN₃ ~179.61 (inferred) Hypothesized antibacterial/antiviral agent Not reported; inferred from analogs -
3-Chloroquinoxalin-6-amine Cl (C3), NH₂ (C6) C₈H₆ClN₃ 179.61 Intermediate in drug synthesis Synthesized via Pd-catalyzed amination
5-Chloroquinoxalin-2-amine Cl (C5), NH₂ (C2) C₈H₆ClN₃ 179.61 Collision cross-section: 162.2 Ų (predicted) SMILES: C1=CC2=NC(=CN=C2C(=C1)Cl)N
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine Cl (C6), NH-(2,3-dimethylphenyl) (C2) C₁₆H₁₄ClN₃ 283.76 Antibacterial activity (Gram-positive bacteria) 2,6-Dichloroquinoxaline + 2,3-dimethylaniline, K₂CO₃, 70–75°C, 80% yield
2-Methoxyquinoxalin-5-amine OCH₃ (C2), NH₂ (C5) C₉H₉N₃O 175.19 Fluorescence probe candidate Not detailed; CAS: 1600511-89-4
5-Bromoquinoxalin-6-amine Br (C5), NH₂ (C6) C₈H₆BrN₃ 224.06 Heavy atom effect for spectroscopy Bromination of quinoxaline precursors

Key Comparative Insights:

Amine Position: Amines at C5 (vs.

Synthetic Accessibility: Halogen-Amine Coupling: 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine is synthesized via nucleophilic aromatic substitution (2,6-dichloroquinoxaline + 2,3-dimethylaniline) under mild conditions (70–75°C, 80% yield) . Methoxy Derivatives: 2-Methoxyquinoxalin-5-amine’s synthesis is unreported in the evidence, but methoxy groups typically require protection/deprotection strategies .

Biological Activity: Antibacterial Effects: 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine shows activity against Gram-positive bacteria, attributed to the lipophilic 2,3-dimethylphenyl group enhancing membrane penetration . Fluorescence Probes: Methoxy and amino groups (e.g., in 2-Methoxyquinoxalin-5-amine) are leveraged in solvatochromic fluorophores for metal ion detection .

Safety and Handling: Chlorinated Amines: Analogs like 2,6-Dichloroquinolin-5-amine require strict safety protocols (e.g., artificial respiration if inhaled) due to respiratory toxicity risks .

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